molecular formula C8H5BrF4O B3042061 2,3,5,6-Tetrafluoro-4-methoxybenzyl bromide CAS No. 4910-40-1

2,3,5,6-Tetrafluoro-4-methoxybenzyl bromide

Cat. No.: B3042061
CAS No.: 4910-40-1
M. Wt: 273.02 g/mol
InChI Key: SNPXIYPEWUELMV-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-methoxybenzyl bromide is an organic compound with the molecular formula C8H5BrF4O. It is characterized by the presence of four fluorine atoms and a methoxy group attached to a benzyl bromide core. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluoro-4-methoxybenzyl bromide typically involves the bromination of 2,3,5,6-tetrafluoro-4-methoxybenzyl alcohol. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination of the benzyl alcohol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for high yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoro-4-methoxybenzyl bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under specific conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-methoxybenzyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-4-methoxybenzyl bromide involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their function. The fluorine atoms can influence the compound’s electronic properties, enhancing its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-Tetrafluoro-4-methoxybenzyl bromide is unique due to the presence of both methoxy and fluorine groups, which provide a balance of electron-donating and electron-withdrawing effects. This unique combination allows for versatile reactivity and a wide range of applications in various fields .

Properties

IUPAC Name

1-(bromomethyl)-2,3,5,6-tetrafluoro-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c1-14-8-6(12)4(10)3(2-9)5(11)7(8)13/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPXIYPEWUELMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)CBr)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90964162
Record name 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4910-40-1
Record name 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4910-40-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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